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Introduction
Actizyme® is a commercial bio-augmentation product designed to enhance the breakdown of

organic waste in various applications, including wastewater treatment, septic systems, and

drain maintenance.[1][2][3][4][5][6][7] It is composed of a synergistic blend of enzymes—such

as protease, amylase, lipase, and cellulase—and a consortium of beneficial microorganisms,

including Bacillus subtilis and over 70 strains of Syntrophic Oxidation Bacteria.[2][3][7] The

primary mechanism of Actizyme® involves an initial rapid enzymatic breakdown of complex

organic molecules (proteins, carbohydrates, fats), followed by the sustained metabolic activity

of the introduced bacteria, which utilize the simpler compounds for growth and further

degradation.[1][2]

Monitoring the microbial activity after the application of Actizyme® is crucial for optimizing

treatment efficacy, understanding its impact on the indigenous microbial community, and

ensuring desired outcomes such as reduction in biochemical oxygen demand (BOD),

suspended solids, and odor.[2][6] These application notes provide detailed protocols for various

methods to monitor microbial activity post-Actizyme® treatment.
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The following diagram illustrates a general workflow for assessing microbial activity after

Actizyme® treatment, from sample collection to data analysis.
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Caption: General experimental workflow for monitoring microbial activity.

I. Methods Based on Microbial Viability and
Metabolic Activity
These methods provide a rapid assessment of the overall health and activity of the microbial

population.

ATP Bioluminescence Assay
Principle: Adenosine triphosphate (ATP) is the primary energy currency in all living cells.[8][9]

The ATP bioluminescence assay utilizes the firefly enzyme luciferase to catalyze the oxidation

of luciferin in the presence of ATP, producing light. The amount of light emitted is directly

proportional to the concentration of ATP, which indicates the biomass of viable microorganisms.

[8][9][10][11]

Application for Actizyme®: This assay can provide a rapid measure of the increase in total

microbial activity resulting from the introduction and growth of the bacteria present in

Actizyme®.

Experimental Protocol:

Sample Collection: Collect representative samples (e.g., wastewater, sludge) before and at

various time points after Actizyme® treatment.
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ATP Extraction:

For liquid samples, use a commercially available ATP extraction reagent. Typically, this

involves mixing the sample with the reagent to lyse the microbial cells and release

intracellular ATP.

For solid or semi-solid samples, a homogenization or sonication step in an appropriate

buffer may be necessary prior to extraction.

Luminometry:

Add the extracted ATP solution to a luminometer tube or microplate well containing a

luciferase/luciferin reagent.

Immediately measure the light output using a luminometer. The results are typically

expressed in Relative Light Units (RLUs).

Data Analysis: Compare the RLU values from post-treatment samples to the baseline to

determine the change in microbial activity.

Resazurin (AlamarBlue) Reduction Assay
Principle: Resazurin is a blue, non-fluorescent, and cell-permeable dye that is reduced by

metabolically active cells to the pink, highly fluorescent resorufin.[12][13][14] The intensity of

the fluorescence or the color change is proportional to the number of viable, metabolically

active cells.[12][13]

Application for Actizyme®: This method is useful for assessing the overall metabolic activity of

the microbial community and can indicate the stimulating effect of Actizyme® on both the

introduced and indigenous microorganisms.

Experimental Protocol:

Sample Preparation: Prepare serial dilutions of the collected samples in a suitable buffer or

growth medium.

Assay Setup:
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Pipette the sample dilutions into a 96-well microplate.

Add a sterile solution of resazurin to each well to a final concentration of typically 10-25

µg/mL.

Include a negative control (medium with resazurin but no sample) and a positive control (a

known active microbial culture).

Incubation: Incubate the microplate at an appropriate temperature for the microbial

community being studied (e.g., 25-37°C) for 1-4 hours, protected from light.

Measurement:

Fluorometric: Measure the fluorescence at an excitation wavelength of ~560 nm and an

emission wavelength of ~590 nm.

Colorimetric: Measure the absorbance at ~570 nm and ~600 nm.

Data Analysis: Calculate the percentage of resazurin reduction and compare the values

between untreated and treated samples over time.

II. Methods Based on Cell Enumeration and Integrity
These techniques provide quantitative data on the number of viable and total microbial cells.

Flow Cytometry
Principle: Flow cytometry is a powerful technique that rapidly analyzes individual cells as they

pass through a laser beam.[15][16][17] By using fluorescent dyes that stain based on

membrane integrity or metabolic activity, it is possible to differentiate and quantify live, dead,

and sometimes injured cells within a heterogeneous population.[15][18][19]

Application for Actizyme®: Flow cytometry can be used to track the increase in the viable

bacterial population after the introduction of Actizyme® and to assess the overall health of the

microbial community.

Experimental Protocol:
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Staining:

Use a dual-staining kit, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which

contains SYTO® 9 (stains all cells green) and propidium iodide (stains membrane-

compromised cells red).[15][19]

Incubate a diluted sample with the fluorescent dyes according to the manufacturer's

instructions, typically for 15 minutes in the dark.

Data Acquisition:

Analyze the stained sample using a flow cytometer equipped with appropriate lasers and

filters.

Set up gates based on forward scatter (cell size) and side scatter (cell

granularity/complexity) to distinguish the microbial population from debris.

Acquire data from the green and red fluorescence channels.

Data Analysis:

Generate dot plots of green versus red fluorescence to distinguish between live (green),

dead (red), and potentially injured (intermediate) cell populations.

Quantify the absolute number of cells in each population, often by using counting beads.

[16]

Quantitative Polymerase Chain Reaction (qPCR)
Principle: qPCR, or real-time PCR, is a molecular biology technique that amplifies and

quantifies a targeted DNA molecule.[20][21][22][23][24][25] By targeting the 16S rRNA gene,

which is universally present in bacteria, qPCR can be used to determine the total number of

bacteria in a sample.[20][23]

Application for Actizyme®: This method is particularly useful for quantifying the total bacterial

load. Furthermore, by designing specific primers for the bacterial species present in

Actizyme® (e.g., Bacillus subtilis), it is possible to specifically track the proliferation of the

introduced microorganisms. To differentiate between live and dead cells, qPCR can be
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combined with a viability dye like propidium monoazide (PMA), which prevents amplification of

DNA from membrane-compromised cells.[26][27]

Experimental Protocol (for Viability qPCR):

PMA Treatment:

Treat the sample with PMA, which enters cells with compromised membranes and

intercalates with their DNA.

Expose the sample to a high-intensity light source to covalently bind the PMA to the DNA,

rendering it unamplifiable.

DNA Extraction: Extract total genomic DNA from the PMA-treated sample using a

commercial kit.

qPCR Assay:

Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR®

Green), primers targeting the 16S rRNA gene (for total viable bacteria) or a species-

specific gene, and the extracted DNA.

Run the reaction in a real-time PCR cycler.

Data Analysis:

Generate a standard curve using known concentrations of target DNA to determine the

absolute quantity of the target gene in the samples.

Compare the gene copy numbers between untreated and treated samples.

III. Methods Based on Specific Enzyme Activity
These assays directly measure the functional aspect of Actizyme® by quantifying the activity

of the enzymes it contains.

Principle: Enzyme activity assays measure the rate at which an enzyme converts its substrate

into a product.[28] This is often done using a chromogenic or fluorogenic substrate that
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releases a colored or fluorescent product upon enzymatic cleavage.[29]

Application for Actizyme®: These assays are ideal for confirming the enzymatic activity

introduced by Actizyme® and for monitoring its persistence and effectiveness in breaking

down specific organic compounds.

Experimental Protocols:

Protease Activity:

Substrate: Use a substrate like azocasein.

Procedure: Incubate the sample with azocasein. The protease will digest the azocasein,

releasing dye-labeled peptides. Stop the reaction by adding trichloroacetic acid to

precipitate the undigested substrate.

Measurement: Centrifuge the sample and measure the absorbance of the supernatant,

which contains the colored peptides.

Amylase Activity:

Substrate: Use a starch solution.

Procedure: Incubate the sample with the starch solution. Amylase will hydrolyze the starch

into smaller sugars.

Measurement: Measure the disappearance of starch by adding an iodine solution (which

turns blue-black in the presence of starch) and measuring the decrease in absorbance, or

measure the appearance of reducing sugars using the dinitrosalicylic acid (DNS) method.

[30]

Lipase Activity:

Substrate: Use a p-nitrophenyl ester (e.g., p-nitrophenyl palmitate).

Procedure: Incubate the sample with the substrate. Lipase will hydrolyze the ester,

releasing p-nitrophenol.
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Measurement: Measure the increase in absorbance at ~410 nm due to the formation of

the yellow p-nitrophenolate ion at alkaline pH.

Cellulase Activity:

Substrate: Use carboxymethyl cellulose (CMC).

Procedure: Incubate the sample with CMC. Cellulase will hydrolyze CMC to produce

reducing sugars.

Measurement: Quantify the reducing sugars produced using the DNS method.

Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear

comparison.

Table 1: Microbial Metabolic Activity

Time Point Treatment ATP (RLU)
Resazurin
Reduction (%)

0 hr Control 1.2 x 10^5 15

0 hr Actizyme® 1.3 x 10^5 16

24 hr Control 1.5 x 10^5 20

24 hr Actizyme® 5.8 x 10^6 75

48 hr Control 1.6 x 10^5 22

48 hr Actizyme® 8.2 x 10^6 85

Table 2: Microbial Cell Quantification
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Time Point Treatment
Total Cells/mL
(qPCR)

Viable Cells/mL
(Flow Cytometry)

0 hr Control 2.5 x 10^7 1.8 x 10^7

0 hr Actizyme® 2.6 x 10^7 1.9 x 10^7

24 hr Control 2.8 x 10^7 2.0 x 10^7

24 hr Actizyme® 9.1 x 10^8 7.5 x 10^8

48 hr Control 2.9 x 10^7 2.1 x 10^7

48 hr Actizyme® 1.5 x 10^9 1.2 x 10^9

Table 3: Specific Enzyme Activity (Units/mL)

Time Point Treatment
Protease
Activity

Amylase
Activity

Lipase Activity

0 hr Control 5.2 10.1 2.5

0 hr Actizyme® 5.3 10.5 2.6

6 hr Control 5.5 10.3 2.7

6 hr Actizyme® 50.8 85.2 45.9

24 hr Control 5.6 10.4 2.8

24 hr Actizyme® 35.1 60.7 30.1

Signaling Pathways and Logical Relationships
Actizyme® Mechanism of Action
The following diagram illustrates the proposed mechanism of action of Actizyme® in breaking

down organic waste.
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Caption: Mechanism of organic waste breakdown by Actizyme®.

By employing these methodologies, researchers can gain a comprehensive understanding of

the effects of Actizyme® treatment on microbial communities, leading to improved application

strategies and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1166788?utm_src=pdf-body-img
https://www.benchchem.com/product/b1166788?utm_src=pdf-body
https://www.benchchem.com/product/b1166788?utm_src=pdf-body
https://www.benchchem.com/product/b1166788?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Actizyme | Eco Enzyme Pellets Tech Data [actizyme.com.au]

2. Actizyme | Learn How [actizyme.com.au]

3. actizyme.com [actizyme.com]

4. static1.squarespace.com [static1.squarespace.com]

5. septicscience.com.au [septicscience.com.au]

6. environex.net.au [environex.net.au]

7. actizyme.com [actizyme.com]

8. researchgate.net [researchgate.net]

9. ciriscience.org [ciriscience.org]

10. infectioncontrol.tips [infectioncontrol.tips]

11. atico-trade.com [atico-trade.com]

12. mdpi.com [mdpi.com]

13. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC
[pmc.ncbi.nlm.nih.gov]

14. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of
Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]

15. Flow Cytometric Detection of Bacteria in Research and Industrial Samples | Thermo
Fisher Scientific - HK [thermofisher.com]

16. biocompare.com [biocompare.com]

17. news-medical.net [news-medical.net]

18. A flow cytometry method for safe detection of bacterial viability - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - HK
[thermofisher.com]

20. microbiomeinsights.com [microbiomeinsights.com]

21. Methods for Microbial Detection and Identification - CD Genomics [cd-genomics.com]

22. PCR-Based Total Microbial Quantification - CD Genomics [cd-genomics.com]

23. feraah.com [feraah.com]

24. Application of quantitative PCR for the detection of microorganisms in water - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.actizyme.com.au/actizyme-pellet-tech-data
https://www.actizyme.com.au/learn-how
https://actizyme.com/pages/the-what-how-and-why
https://static1.squarespace.com/static/5ed59495f2960b5b7d27fabd/t/5ed863a25590d908591b0e75/1591239595722/ACTIZYME_How+To+Use+Guide.pdf
https://www.septicscience.com.au/blog/how-actizyme-enhances-waste-breakdown-in-septic-tanks/
https://environex.net.au/wp-content/uploads/2016/04/Actizyme-1.pdf
https://actizyme.com/pages/bacteria-and-enzymes
https://www.researchgate.net/publication/282641538_Bioluminescence_ATP_Assay_for_Microbial_Growth_Recognition
https://ciriscience.org/ieq-measurement/atp-bioluminescence-for-rapid-detection-of-microbial-contamination/
https://infectioncontrol.tips/2021/11/10/atp-critical-review/
https://www.atico-trade.com/en/blog/atp-bioluminescence-method-surface-hygiene-monitoring
https://www.mdpi.com/2079-6382/10/8/974
https://pmc.ncbi.nlm.nih.gov/articles/PMC11048620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11048620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005198/
https://www.thermofisher.com/hk/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-79/bacteria-detection-research-industry-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-79/bacteria-detection-research-industry-flow-cytometry.html
https://www.biocompare.com/Bench-Tips/339240-Enhancing-Bacterial-Research-Using-Flow-Cytometry/
https://www.news-medical.net/life-sciences/Using-Flow-Cytometry-to-Screen-Microbes.aspx
https://pubmed.ncbi.nlm.nih.gov/37786349/
https://pubmed.ncbi.nlm.nih.gov/37786349/
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/flow-cytometry-microbiology-assays/flow-cytometry-bacteria-viability-vitality-assays.html
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/flow-cytometry-microbiology-assays/flow-cytometry-bacteria-viability-vitality-assays.html
https://microbiomeinsights.com/qpcr/
https://www.cd-genomics.com/microbioseq/methods-for-microbial-detection-and-identification.html
https://www.cd-genomics.com/microbioseq/pcr-based-total-microbial-quantification.html
https://feraah.com/pages/bacterial-quantification-via-qpcr
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. researchgate.net [researchgate.net]

26. Methods to Quantify Microbial Viability | NIST [nist.gov]

27. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances,
Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

28. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

29. mdpi.com [mdpi.com]

30. rsc.org [rsc.org]

To cite this document: BenchChem. [Application Notes and Protocols for Monitoring
Microbial Activity Following Actizyme® Treatment]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1166788#methods-for-monitoring-
microbial-activity-after-actizyme-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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